1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, commonly known as MTIU, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.
Wirkmechanismus
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which is an enzyme that catalyzes the hydrolysis of EETs to DHETs. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have beneficial effects in various diseases. The mechanism of action of MTIU involves the formation of a covalent bond between the inhibitor and the catalytic site of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea.
Biochemical and Physiological Effects
MTIU has been shown to have beneficial effects in various diseases, including hypertension, inflammation, and cancer. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have anti-inflammatory, vasodilatory, and anti-cancer effects. In addition, MTIU has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which makes it an ideal tool for studying the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases. The advantages of using MTIU in lab experiments include its high potency and selectivity, its ability to modulate the EET/DHET ratio, and its well-defined mechanism of action. The limitations of using MTIU in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.
Zukünftige Richtungen
For research on MTIU include the development of more potent and selective inhibitors of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, the optimization of the dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases needs to be further elucidated, and the potential of MTIU as a therapeutic agent in these diseases needs to be explored.
Synthesemethoden
MTIU can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The purity and yield of the product can be improved using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MTIU has been extensively studied for its potential therapeutic applications in various diseases. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of epoxyeicosatrienoic acids (EETs) and a decrease in the levels of dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory mediators, while DHETs are pro-inflammatory and vasoconstrictive. Therefore, the modulation of the EET/DHET ratio by MTIU has been shown to have beneficial effects in various diseases.
Eigenschaften
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-14-26-16-18)23-10-12-25-13-11-23/h1-3,5-6,8,14,16,19H,4,7,9-13,15H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUWWWOQONLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.